3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde
Overview
Description
3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde is a chemical compound with the molecular formula C18H21N3O It is characterized by the presence of a benzylpiperazine moiety attached to an isonicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde typically involves the reaction of 4-benzylpiperazine with isonicotinaldehyde. One common method is the reductive amination of isonicotinaldehyde with 4-benzylpiperazine using sodium cyanoborohydride as the reducing agent in methanol . The reaction is carried out under mild conditions, and the product is purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 3-(4-Benzylpiperazin-1-yl)isonicotinic acid.
Reduction: 3-(4-Benzylpiperazin-1-yl)isonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Huperzine A: Another acetylcholinesterase inhibitor with neuroprotective properties.
Galantamine: A natural alkaloid used to treat mild to moderate Alzheimer’s disease.
Uniqueness
3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzylpiperazine moiety and isonicotinaldehyde structure make it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)pyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-14-16-6-7-18-12-17(16)20-10-8-19(9-11-20)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEUNMGHYFRSBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CN=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.